molecular formula C12H15NO2 B2823444 (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 195813-59-3

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2823444
CAS No.: 195813-59-3
M. Wt: 205.257
InChI Key: WKNJWYUQADHZSM-CMDGGOBGSA-N
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Description

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and N,N-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Has a methoxy group at the para position, which can influence its reactivity and interactions.

    (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one:

Uniqueness

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy group at the ortho position, which can significantly impact its electronic properties, steric effects, and overall reactivity. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJWYUQADHZSM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-methoxyacetophenone (5.5 ml) and dimethylformamide dimethylacetal (6.7 ml) in dry dimethylformamide (40 ml) was heated under reflux for 18 hours. A further quantity of dimethylformamide dimethylacetal (1 ml) was added and reflux continued for 3 hours. The cooled reaction mixture was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure yielding 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one as an orange oil. Further product remained in the aqueous extract which was evaporated under reduced pressure to yield a residue which was dissolved in ethyl acetate. The filtered solution was washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure to yield a further quantity of orange oil. Total yield was 5.74 g.
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6.7 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of o-methoxyacetophenone and dimethylformamide dimethylacetal is reacted as described in Example 51 to give the product of the Example.
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